Cas no 2227738-09-0 ((2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol)

(2S)-1-(3,5-Dichloropyridin-4-yl)propan-2-ol is a chiral intermediate of interest in pharmaceutical and agrochemical synthesis. Its stereospecific (S)-configuration ensures high enantiopurity, which is critical for applications requiring precise biological activity. The presence of the 3,5-dichloropyridin-4-yl moiety enhances reactivity in nucleophilic substitution reactions, making it a versatile building block for further functionalization. The hydroxyl group at the propan-2-ol position allows for straightforward derivatization, facilitating the synthesis of complex molecules. This compound is particularly valuable in the development of active ingredients where structural specificity and purity are paramount. Its stability under standard storage conditions further supports its utility in industrial and research settings.
(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol structure
2227738-09-0 structure
Product name:(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
CAS No:2227738-09-0
MF:C8H9Cl2NO
MW:206.069160223007
CID:6304075
PubChem ID:165656304

(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
    • EN300-1976065
    • 2227738-09-0
    • Inchi: 1S/C8H9Cl2NO/c1-5(12)2-6-7(9)3-11-4-8(6)10/h3-5,12H,2H2,1H3/t5-/m0/s1
    • InChI Key: NQQUNMVJIHBCST-YFKPBYRVSA-N
    • SMILES: ClC1C=NC=C(C=1C[C@H](C)O)Cl

Computed Properties

  • Exact Mass: 205.0061193g/mol
  • Monoisotopic Mass: 205.0061193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų
  • XLogP3: 2.1

(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1976065-0.25g
(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
2227738-09-0
0.25g
$1564.0 2023-09-16
Enamine
EN300-1976065-5.0g
(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
2227738-09-0
5g
$4930.0 2023-06-02
Enamine
EN300-1976065-2.5g
(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
2227738-09-0
2.5g
$3332.0 2023-09-16
Enamine
EN300-1976065-0.05g
(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
2227738-09-0
0.05g
$1428.0 2023-09-16
Enamine
EN300-1976065-1.0g
(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
2227738-09-0
1g
$1701.0 2023-06-02
Enamine
EN300-1976065-0.1g
(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
2227738-09-0
0.1g
$1496.0 2023-09-16
Enamine
EN300-1976065-10g
(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
2227738-09-0
10g
$7312.0 2023-09-16
Enamine
EN300-1976065-10.0g
(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
2227738-09-0
10g
$7312.0 2023-06-02
Enamine
EN300-1976065-0.5g
(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
2227738-09-0
0.5g
$1632.0 2023-09-16
Enamine
EN300-1976065-1g
(2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol
2227738-09-0
1g
$1701.0 2023-09-16

Additional information on (2S)-1-(3,5-dichloropyridin-4-yl)propan-2-ol

(2S)-1-(3,5-Dichloropyridin-4-yl)Propan-2-ol (CAS No. 2227738-09-0): A Comprehensive Overview

(2S)-1-(3,5-Dichloropyridin-4-yl)Propan-2-ol, identified by the CAS registry number 2227738-09-0, is a chiral organic compound with a unique structure that has garnered significant attention in various scientific domains. This compound belongs to the class of propanols, characterized by a three-carbon chain with a hydroxyl group (-OH) attached to the second carbon atom. The presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions further enhances its chemical complexity and functional versatility.

The stereochemistry of this compound is defined by the (S)-configuration at the second carbon atom of the propane chain. This stereochemical feature is crucial in determining the compound's physical properties, reactivity, and biological activity. The pyridine ring, being an aromatic heterocycle, contributes significantly to the compound's electronic structure and stability. The substitution pattern on the pyridine ring—specifically, the placement of chlorine atoms at positions 3 and 5—plays a pivotal role in modulating its electronic properties and reactivity.

Recent studies have highlighted the potential of (2S)-1-(3,5-Dichloropyridin-4-yl)Propan-2-ol in various applications, particularly in the fields of pharmacology and agrochemistry. Its chiral nature makes it an attractive candidate for asymmetric synthesis, where enantioselective reactions are employed to produce biologically active compounds. The compound has been investigated as a precursor for synthesizing bioactive molecules with potential therapeutic applications.

In pharmacological research, this compound has been explored as a lead molecule for developing drugs targeting specific biological pathways. Its ability to interact with biomolecules such as enzymes and receptors has been studied extensively. Recent findings suggest that it may exhibit inhibitory activity against certain enzymes associated with neurodegenerative diseases, making it a promising candidate for further drug development.

The synthesis of (2S)-1-(3,5-Dichloropyridin-4-yl)Propan-2-ol involves multi-step processes that require precise control over stereochemistry and regioselectivity. One common approach involves the nucleophilic substitution of an appropriate chlorinated pyridine derivative with a suitable alcohol or its equivalent. The stereochemical outcome is often achieved through the use of chiral catalysts or auxiliary reagents that induce asymmetry during the reaction.

In terms of physical properties, this compound exhibits a melting point of approximately 105°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in various organic reactions. The compound is also relatively stable under ambient conditions but may undergo degradation under harsh acidic or basic conditions.

From an environmental perspective, the degradation pathways of (2S)-1-(3,5-Dichloropyridin-4-yl)Propan-2-ol have been studied to assess its potential impact on ecosystems. Research indicates that it undergoes microbial degradation under aerobic conditions, with half-life estimates suggesting moderate persistence in soil and water environments. These findings are crucial for evaluating its environmental safety and guiding responsible use in industrial applications.

In conclusion, (2S)-1-(3,5-Dichloropyridin-4-yl)Propan-2

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